molecular formula C13H14N4O2S B2904205 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1171506-40-3

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2904205
CAS RN: 1171506-40-3
M. Wt: 290.34
InChI Key: QVGKLQOCRJHWJG-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H14N4O2S and its molecular weight is 290.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Researchers have synthesized and characterized derivatives of this compound, focusing on their structural properties using techniques like NMR, MS, IR, and X-ray crystallography. For instance, studies have examined the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives from similar compounds, analyzing their molecular structures (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Antitumor Activity

  • Some derivatives of this compound have been evaluated for their cytotoxic and antitumor activities. Studies have demonstrated the potential effectiveness of these compounds against various cancer cell lines, indicating their potential in cancer treatment (Fahim, Elshikh, & Darwish, 2019).

Corrosion Inhibition

  • Derivatives of this compound have been studied for their inhibitory effects on corrosion, particularly in acidic media. This research is significant in materials science, especially for protecting metals from corrosion (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Antibacterial Properties

  • Studies have also explored the antibacterial properties of related compounds. This includes the evaluation of N-substituted pyrazole derivatives as potential antimicrobial agents, highlighting their effectiveness against certain bacterial strains (Pitucha, Kosikowska, Urszula, & Malm, 2011).

Chemical Transformations

  • Research has been conducted on the chemical transformations of trisubstituted pyrazolo[3,4-d]pyrimidines and their derivatives, examining how various groups and substitutions can impact the reactivity and properties of these compounds (Bulychev, Korbukh, & Preobrazhenskaya, 1980).

Molecular Docking and Computational Studies

  • Some studies have involved molecular docking and computational analyses to understand the interactions and potential applications of these compounds at a molecular level. This includes investigations into their binding affinities and electronic structures, which are crucial for drug design (Fahim, Elshikh, & Darwish, 2019).

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-7-8(2)20-13(9(7)5-14)15-11(18)10-6-17(3)16-12(10)19-4/h6H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGKLQOCRJHWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CN(N=C2OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.